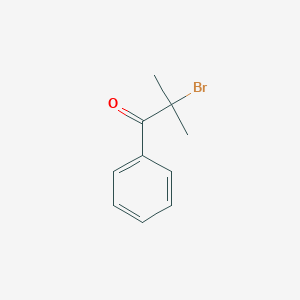

Phenyl 2-bromo-2-propyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-methyl-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMOSZSHTSOWPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146274 | |

| Record name | Phenyl 2-bromo-2-propyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10409-54-8 | |

| Record name | 2-Bromoisobutyrophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10409-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 2-bromo-2-propyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010409548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 2-bromo-2-propyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 2-bromo-2-propyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL 2-BROMO-2-PROPYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85F2QK25CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-bromo-1-phenyl-1-propanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-phenyl-1-propanone, also known as α-bromopropiophenone, is an organic compound that holds significant interest in synthetic organic chemistry.[1] Its structure, featuring a phenyl group, a ketone, and a bromine atom on the alpha carbon, makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] The presence of the bromine atom, in particular, imparts a high degree of reactivity, allowing for a range of nucleophilic substitution reactions.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characteristics of 2-bromo-1-phenyl-1-propanone, along with a discussion of the potential biological activities based on related compounds.

Chemical and Physical Properties

2-bromo-1-phenyl-1-propanone is typically a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below. It is advisable to handle this compound with care, adhering to appropriate safety protocols, as it is classified as harmful if swallowed, and causes skin and serious eye irritation.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO | [2][3] |

| Molecular Weight | 213.07 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 42 °C | [1] |

| Boiling Point | 248 °C | [1] |

| 297 °C | [1] | |

| Density | 1.4170 g/cm³ | [1] |

| 1.430 g/cm³ | [1] | |

| Solubility | Good solubility in organic solvents such as ethanol, acetone, and dichloromethane. Limited solubility in water. | [1] |

| CAS Number | 2114-00-3 | [3] |

Spectroscopic Properties

The structural features of 2-bromo-1-phenyl-1-propanone give rise to a characteristic spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides distinct signals for the different hydrogen atoms in the molecule. A representative spectrum in CDCl₃ shows a quartet for the proton on the α-carbon due to coupling with the methyl protons, and a doublet for the methyl protons. The aromatic protons typically appear as multiplets in the downfield region.

-

¹H NMR (500 MHz, CDCl₃) δ (ppm): 8.04-8.01 (m, 2H, aromatic), 7.61-7.57 (m, 1H, aromatic), 7.51-7.47 (m, 2H, aromatic), 5.30 (q, J = 6.5 Hz, 1H, CHBr), 1.91 (d, J = 6.7 Hz, 3H, CH₃).[4]

¹³C NMR: The carbon NMR spectrum shows distinct signals for each of the nine carbon atoms, with the carbonyl carbon appearing at the lowest field.

-

¹³C NMR (125 MHz, CDCl₃) δ (ppm): 193.29 (C=O), 134.00, 133.63, 128.87, 128.70 (aromatic carbons), 41.42 (CHBr), 20.10 (CH₃).[4]

Infrared (IR) Spectroscopy

The IR spectrum of 2-bromo-1-phenyl-1-propanone is characterized by strong absorption bands corresponding to the carbonyl group and the aromatic ring.

-

C=O Stretch: A strong absorption is expected in the region of 1685-1700 cm⁻¹ for the ketone carbonyl group conjugated with the phenyl ring.

-

C-H Stretch (Aromatic): Peaks are typically observed above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks are observed below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption is expected in the fingerprint region.

Mass Spectrometry (MS)

In electron ionization mass spectrometry, 2-bromo-1-phenyl-1-propanone will exhibit a characteristic fragmentation pattern.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will be observed at m/z 212 and 214 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragments: Common fragmentation pathways include the loss of a bromine radical (•Br) to give a fragment at m/z 133, and the cleavage of the acyl group to produce the benzoyl cation at m/z 105. Another significant fragment can be observed at m/z 77, corresponding to the phenyl cation.

Reactivity and Synthesis

The presence of the α-bromo ketone functionality makes 2-bromo-1-phenyl-1-propanone a reactive molecule, particularly susceptible to nucleophilic attack at the α-carbon. This reactivity is harnessed in various organic syntheses.

General Reactivity

-

Nucleophilic Substitution: The bromine atom is a good leaving group, facilitating Sₙ2 reactions with a variety of nucleophiles to introduce new functional groups at the α-position.

-

Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives.

-

Formation of Heterocycles: It serves as a key building block in the synthesis of various heterocyclic compounds.

Experimental Protocols for Synthesis

Several methods for the synthesis of α-bromoketones have been reported. Below are two common experimental protocols for the preparation of 2-bromo-1-phenyl-1-propanone from propiophenone.

Method 1: Bromination using Bromine and a Lewis Acid Catalyst

-

Reaction Setup: Dissolve propiophenone in a suitable solvent such as diethyl ether or chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath.

-

Addition of Reagents: Slowly add a solution of bromine in the same solvent to the cooled and stirred solution of propiophenone. A catalytic amount of a Lewis acid, such as aluminum chloride, can be added to facilitate the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Method 2: Bromination using N-Bromosuccinimide (NBS)

-

Reaction Setup: Dissolve propiophenone in a suitable solvent like carbon tetrachloride in a round-bottom flask.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN to the solution.

-

Initiation: Heat the reaction mixture under reflux or irradiate with a UV lamp to initiate the reaction.

-

Reaction Monitoring: Monitor the reaction progress using TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.

Biological Activity and Potential Applications

While there is a lack of specific studies on the biological activities of 2-bromo-1-phenyl-1-propanone, the broader class of α-bromoketones and phenylpropanoids has been investigated for various pharmacological effects. It is important to note that the following information is based on related compounds and serves as a guide for potential areas of research for 2-bromo-1-phenyl-1-propanone.

Inferred Biological Activities from Related Compounds

-

Antimicrobial and Antifungal Activity: Phenylpropanoid derivatives have been reported to exhibit antimicrobial and antifungal properties. The mechanism of action is often attributed to the disruption of microbial cell membranes.

-

Anti-inflammatory Activity: Some phenylpropanoids have demonstrated anti-inflammatory effects, potentially through the modulation of inflammatory pathways and the inhibition of enzymes like cyclooxygenase (COX).[5]

-

Enzyme Inhibition: The electrophilic nature of the α-carbon in α-bromoketones makes them potential covalent inhibitors of enzymes, particularly those with nucleophilic residues like cysteine or histidine in their active sites. This suggests that 2-bromo-1-phenyl-1-propanone could be investigated as an inhibitor for various enzymatic targets.

Precursor for Pharmacologically Active Molecules

2-bromo-1-phenyl-1-propanone is a known precursor in the synthesis of cathinone and its derivatives, which are stimulants.[6] This highlights its importance in the context of medicinal chemistry and drug development, as well as in forensic and toxicological studies.

Experimental Workflows and Logical Relationships

Given the absence of specific signaling pathway information for 2-bromo-1-phenyl-1-propanone, a general experimental workflow for assessing the biological activity of a novel compound is presented below. This logical flow can guide researchers in the initial screening and characterization of its potential pharmacological effects.

Caption: General workflow for the synthesis, characterization, and biological evaluation of a chemical compound.

This workflow begins with the synthesis and rigorous characterization of the compound to ensure its purity and structural integrity. The subsequent step involves a broad-based biological screening to identify potential activities, such as cytotoxicity against cancer cell lines, antimicrobial effects, or inhibition of specific enzymes. Positive hits from the initial screening would then warrant more in-depth mechanistic studies to elucidate the underlying signaling pathways, identify specific molecular targets, and validate the findings in relevant in vivo models.

Conclusion

2-bromo-1-phenyl-1-propanone is a valuable chemical intermediate with well-defined chemical and spectroscopic properties. Its reactivity makes it a key starting material for the synthesis of a wide range of organic molecules. While its own biological activities have not been extensively studied, the known pharmacological profiles of related α-bromoketones and phenylpropanoids suggest that it could be a promising candidate for investigation in areas such as antimicrobial and anti-inflammatory drug discovery. The provided technical information and experimental workflows are intended to serve as a comprehensive resource for researchers and scientists working with this compound, facilitating its use in both synthetic chemistry and drug development endeavors.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Propanone, 1-bromo-1-phenyl- | C9H9BrO | CID 90870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Cathinone - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to α-Bromopropiophenone (CAS 2114-00-3)

Abstract: This technical guide provides a comprehensive overview of α-bromopropiophenone (CAS 2114-00-3), a pivotal α-bromo ketone intermediate in organic synthesis. It details the compound's physicochemical properties, synthesis protocols, and significant applications, particularly in the development of pharmaceuticals. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, tabulated data for easy reference, and visualizations of key synthetic and biological pathways.

Introduction

α-Bromopropiophenone, also known as 2-bromo-1-phenyl-1-propanone, is an organic compound characterized by a propiophenone structure with a bromine atom at the alpha position to the carbonyl group. This structural feature makes it a highly reactive and versatile intermediate in synthetic chemistry. Its primary significance lies in its role as a key building block for a variety of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.

For drug development professionals, α-bromopropiophenone is of particular interest as a crucial precursor in the synthesis of several notable drugs. It is instrumental in the production of cathinone derivatives and the widely used antidepressant, bupropion. The reactivity of its α-bromo group allows for facile nucleophilic substitution reactions, enabling the construction of diverse molecular scaffolds, including important heterocyclic systems like morpholinols.

Physicochemical Properties

α-Bromopropiophenone is typically a colorless to pale yellow liquid with a distinct odor. It is known to be sensitive to light. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2114-00-3 | |

| Molecular Formula | C₉H₉BrO | |

| Molecular Weight | 213.07 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 245-250 °C (lit.) 138-140 °C / 14 mmHg 132-133 °C / 12 mmHg | |

| Density | 1.4 g/mL at 25 °C (lit.) 1.41 g/cm³ | |

| Refractive Index | n20/D 1.571 (lit.) | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone | |

| SMILES | CC(Br)C(=O)c1ccccc1 | |

| InChI Key | WPDWOCRJBPXJFM-UHFFFAOYSA-N |

Synthesis of α-Bromopropiophenone

The most common method for preparing α-bromopropiophenone is through the electrophilic α-bromination of propiophenone. While this reaction can be performed in organic solvents like glacial acetic acid, alternative methods using aqueous suspensions have been developed to simplify the work-up and improve the process's efficiency.

Experimental Protocol: Bromination in Aqueous Salt Suspension

This protocol is adapted from a patented method that avoids volatile organic solvents during the reaction.

Materials:

-

Propiophenone (e.g., 45 parts by weight)

-

Saturated sodium chloride (NaCl) solution (e.g., 45 parts by weight)

-

Liquid Bromine (Br₂) (e.g., 54 parts by weight)

-

Sodium carbonate solution

-

Calcium chloride (for drying)

Procedure:

-

Suspend 45 parts of propiophenone in 45 parts of a saturated sodium chloride solution in a suitable reaction vessel equipped with a stirrer.

-

With vigorous stirring, slowly add a small amount of bromine to initiate the reaction.

-

Once the color of the initial bromine has disappeared, continue the dropwise addition of the remaining bromine (total of 54 parts). The reaction is typically exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature.

-

After the addition is complete, continue stirring until the reaction mixture is decolorized.

-

Stop stirring and allow the layers to separate. The denser α-bromopropiophenone will form the lower layer.

-

Separate the lower organic layer.

-

Wash the organic layer sequentially with water and a sodium carbonate solution to remove any residual hydrobromic acid.

-

Dry the product over anhydrous calcium chloride.

-

For higher purity, the final product can be distilled under reduced pressure. The product distills at 132-133 °C at 12 mmHg. This procedure results in a nearly quantitative yield.

Alternative Synthesis Methods

Other established methods include the bromination of propiophenone using:

-

N-Bromosuccinimide (NBS): A safer and more selective brominating agent compared to molecular bromine.

-

Metal Halide Catalysts: In solvents like acetic acid, catalysts can be used to facilitate the reaction.

Key Chemical Reactions and Applications in Drug Development

The synthetic utility of α-bromopropiophenone stems from the reactivity of the carbon-bromine bond alpha to the carbonyl group, which is susceptible to nucleophilic attack. This allows for the straightforward introduction of various functional groups.

Synthesis of Bupropion

A primary application of α-bromopropiophenone derivatives is in the synthesis of the antidepressant bupropion. The key step involves a nucleophilic substitution reaction between m-chloro-α-bromopropiophenone and tert-butylamine. While the direct precursor for bupropion is the chlorinated analog, the fundamental reaction pathway is exemplary of α-bromopropiophenone's reactivity.

Generalized Experimental Protocol for Amination:

-

Dissolve α-bromopropiophenone in a suitable aprotic solvent (e.g., toluene or acetonitrile).

-

Add an excess of the desired amine (e.g., tert-butylamine) to the solution. The reaction is often carried out at room temperature or with gentle heating.

-

Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is typically washed with water to remove the hydrobromide salt of the excess amine.

-

The organic layer is dried and the solvent is removed under reduced pressure to yield the crude α-aminoketone product (e.g., bupropion free base), which can be further purified by crystallization or chromatography.

-

For pharmaceutical use, the free base is converted to a stable salt, such as the hydrochloride salt, by treating a solution of the base with HCl.

Synthesis of α-Bromopropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of α-bromopropiophenone from propiophenone, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual diagrams of the reaction mechanism and experimental workflow are provided to facilitate understanding.

Introduction

α-Bromopropiophenone, also known as 2-bromo-1-phenyl-1-propanone, is a crucial building block in organic synthesis.[1][2] Its primary importance lies in its role as a precursor for the synthesis of numerous pharmaceutical compounds, including ephedrine and its analogs, as well as other biologically active molecules.[3][4] The introduction of a bromine atom at the alpha position to the carbonyl group makes it a versatile substrate for various nucleophilic substitution reactions. This guide explores several common and effective methods for the synthesis of α-bromopropiophenone from propiophenone.

Synthetic Methodologies

The synthesis of α-bromopropiophenone from propiophenone is primarily achieved through the electrophilic substitution of the α-hydrogen with a bromine atom. Several methods have been developed to accomplish this transformation, each with its own advantages in terms of yield, purity, and environmental impact.

Direct Bromination with Elemental Bromine

Direct bromination using liquid bromine is a traditional and effective method. The reaction is typically carried out in a suitable solvent to control the reaction rate and temperature. Common solvents include dichloromethane, glacial acetic acid, and aqueous suspensions containing salts.[5][6][7] The reaction is autocatalytic, as the hydrogen bromide (HBr) generated during the reaction catalyzes the enolization of the ketone, which is the reactive species.[6]

Bromination using Sodium Bromide and an Oxidizing Agent

A greener and safer alternative to using elemental bromine involves the in situ generation of bromine from sodium bromide (NaBr) using an oxidizing agent like hydrogen peroxide (H₂O₂).[8] This method avoids the handling of highly corrosive and toxic liquid bromine and often proceeds under mild conditions with high yields.[8]

Bromination with Cupric Bromide

Cupric bromide (CuBr₂) can also be employed as a brominating agent.[9][10] This method is particularly useful for the bromination of sensitive substrates and can offer high selectivity. The reaction is typically performed in a solvent mixture, such as ethyl acetate and chloroform, at reflux temperatures.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic methods for the preparation of α-bromopropiophenone.

Table 1: Comparison of Synthetic Methods for α-Bromopropiophenone

| Method | Brominating Agent | Solvent/Medium | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Direct Bromination | Bromine (Br₂) | Dichloromethane | 20 | 30 min | Quantitative | Not specified | [7] |

| Direct Bromination | Bromine (Br₂) | Aqueous NaCl solution | 50 | Not specified | Not specified | Not specified | [5] |

| In situ Bromination | NaBr / H₂O₂ | Sulfuric Acid (30%) | Room Temperature | 1-2 h | 94 | 96 | [8] |

| Cupric Bromide | CuBr₂ | Ethyl Acetate / Chloroform | 60-80 | 0.5-1 h | 95 | Not specified | [9] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of α-bromopropiophenone using two of the most common and effective methods.

Protocol 1: Direct Bromination in Dichloromethane

This protocol is based on a method reported to give a quantitative yield.[7]

Materials:

-

Propiophenone (0.5 mol, 67.1 g)

-

Bromine (0.51 mol, 81.5 g, 26.1 mL)

-

Dichloromethane (600 mL)

Procedure:

-

In a well-ventilated fume hood, dissolve propiophenone in 500 mL of dichloromethane in a reaction flask equipped with a dropping funnel and a magnetic stirrer.

-

Prepare a solution of bromine in 100 mL of dichloromethane and place it in the dropping funnel.

-

While stirring the propiophenone solution at 20°C, add the bromine solution dropwise over a period of 30 minutes.

-

After the addition is complete, continue stirring for an additional 30 minutes. The disappearance of the bromine color indicates the completion of the reaction.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain α-bromopropiophenone as a crude product. The product can be used directly for further reactions or purified by vacuum distillation.

Protocol 2: Green Synthesis using Sodium Bromide and Hydrogen Peroxide

This protocol is an environmentally benign method that avoids the use of elemental bromine.[8]

Materials:

-

Propiophenone (0.1 mol, 13.4 g)

-

Sodium Bromide (0.4 mol, 41.2 g)

-

Sulfuric Acid (30% solution, 0.1 mol, 32.7 g)

-

Hydrogen Peroxide (27% solution, 0.25 mol, 35.2 g)

-

Saturated Sodium Carbonate solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a 500 mL round-bottom flask, add propiophenone and sodium bromide at room temperature and stir to mix.

-

Add the 30% sulfuric acid solution to the mixture.

-

Slowly add the 27% hydrogen peroxide solution dropwise to the reaction mixture.

-

After the addition is complete, continue to stir the reaction for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, stop stirring and allow the layers to separate.

-

Wash the organic layer sequentially with saturated sodium carbonate solution and saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain α-bromopropiophenone as a yellow oily liquid.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathways and experimental processes involved in the synthesis of α-bromopropiophenone.

Reaction Mechanism

The bromination of propiophenone proceeds via an acid-catalyzed enolization followed by an electrophilic attack by bromine.

Caption: Acid-catalyzed bromination of propiophenone.

Experimental Workflow: Green Synthesis Method

The following diagram outlines the key steps in the environmentally friendly synthesis of α-bromopropiophenone.

Caption: Workflow for the green synthesis of α-bromopropiophenone.

Safety Considerations

α-Bromopropiophenone is a lachrymator and is irritating to the eyes, respiratory system, and skin.[11] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Bromine is highly toxic and corrosive and should be handled with extreme care.

Conclusion

The synthesis of α-bromopropiophenone from propiophenone can be achieved through several effective methods. While direct bromination with elemental bromine is a well-established procedure, the use of sodium bromide and hydrogen peroxide offers a safer and more environmentally friendly alternative with high yields. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and safety considerations. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. 2-Bromopropiophenone 95 2114-00-3 [sigmaaldrich.com]

- 2. CAS 2114-00-3: α-Bromopropiophenone | CymitQuimica [cymitquimica.com]

- 3. Synthesis of Ephedrine and Methcathinone from Propionic Acid - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. CN104119240A - Preparation method for (S)-(-)-alpha-methylaminopropiophenone - Google Patents [patents.google.com]

- 5. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]

- 6. Sciencemadness Discussion Board - propiophenone and stuff - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. prepchem.com [prepchem.com]

- 8. Preparation method of alpha-bromo aromatic ketone compounds - Eureka | Patsnap [eureka.patsnap.com]

- 9. JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. chembk.com [chembk.com]

An In-depth Technical Guide to the Mechanism of Acid-Catalyzed Alpha Bromination of Ketones

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acid-catalyzed alpha bromination of ketones is a cornerstone reaction in organic synthesis, providing a reliable method for the selective introduction of a bromine atom at the α-carbon of a carbonyl compound.[1] This reaction is of significant interest to drug development professionals and researchers as the resulting α-bromo ketones are versatile intermediates. They serve as precursors for the synthesis of a wide array of more complex molecules, including α,β-unsaturated ketones, amino ketones, and other functionalized compounds with potential biological activity.[1] A thorough understanding of the reaction mechanism and its kinetics is paramount for optimizing reaction conditions, controlling selectivity, and maximizing the yield of desired products.[1]

The Core Mechanism: A Step-by-Step Analysis

The acid-catalyzed α-bromination of a ketone is not a direct reaction between the ketone and bromine. Instead, it proceeds through a multi-step mechanism that involves the formation of a key intermediate: an enol.[2][3] The overall transformation involves the substitution of an α-hydrogen atom for a bromine atom.[3]

The widely accepted mechanism involves the following critical steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (H⁺). This initial step is crucial as it increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.[1]

-

Enol Formation (Rate-Determining Step): Following protonation, a weak base (which can be water or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This leads to the formation of a carbon-carbon double bond, resulting in the neutral enol intermediate.[1][2] This tautomerization from the keto form to the enol form is the slow, rate-determining step of the overall reaction.[2][4]

-

Nucleophilic Attack by the Enol: The enol, with its electron-rich carbon-carbon double bond, acts as a nucleophile. It attacks a molecule of molecular bromine (Br₂), which is an excellent electrophile.[5][6] This attack results in the formation of a new carbon-bromine bond at the α-position and the expulsion of a bromide ion.[6]

-

Deprotonation and Catalyst Regeneration: The final step involves the deprotonation of the oxonium ion intermediate by a weak base (e.g., water), which regenerates the carbonyl group and the acid catalyst, yielding the α-bromo ketone product.[2]

Evidence for the Enol Intermediate and the Rate Law

Kinetic studies provide compelling evidence for the proposed mechanism. The rate law for the acid-catalyzed α-halogenation of a ketone is found to be:

Rate = k[Ketone][H⁺] [4][7][8][9]

This rate law demonstrates that the reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration.[7][8] This indicates that bromine is not involved in the rate-determining step.[4] Consequently, the rates of chlorination, bromination, and iodination of a given ketone under acidic conditions are identical.[7][8]

Further evidence comes from deuterium exchange studies. When a ketone is treated with D₃O⁺, the α-hydrogens are replaced by deuterium.[7][8] The rate of this deuterium exchange is identical to the rate of halogenation for the same ketone.[7][8] This strongly suggests that both reactions proceed through a common rate-determining step, which is the formation of the enol intermediate.[4][7][8]

The acid-catalyzed nature of the reaction is advantageous for achieving monohalogenation.[3][5] The introduction of an electron-withdrawing bromine atom at the α-position destabilizes the carbocation character of the intermediate that would be formed during a second halogenation, thus slowing down further reaction.[3] This is in contrast to base-catalyzed halogenation, where the product is more reactive than the starting material, often leading to polyhalogenation.[3][10]

Reaction Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acid-Catalyzed Alpha-Halogentation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

Spectroscopic and Synthetic Profile of 2-Bromo-1-phenylpropan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-bromo-1-phenylpropan-1-one (also known as α-bromopropiophenone), a key intermediate in various synthetic pathways. This document is intended to serve as a practical resource, presenting curated data and detailed protocols to support research and development activities.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-bromo-1-phenylpropan-1-one, providing a quantitative basis for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | Multiplet | 2H | Aromatic (ortho-protons) |

| ~7.5 | Multiplet | 3H | Aromatic (meta- & para-protons) |

| 5.35 | Quartet | 1H | CH-Br |

| 1.90 | Doublet | 3H | CH₃ |

Note: Specific chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency. Data is compiled from publicly available spectral information.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| ~193 | C=O (Ketone) |

| ~134 | Aromatic (quaternary) |

| ~129 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~43 | CH-Br |

| ~21 | CH₃ |

Note: Data is based on typical chemical shift ranges for similar functional groups and available spectral predictions.[1][2][3][4]

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O (Ketone) Stretch |

| ~1595, 1450 | Medium-Strong | Aromatic C=C Stretch |

| ~690, 750 | Strong | C-H Bending (out-of-plane) |

| ~650 | Medium | C-Br Stretch |

Source: NIST Chemistry WebBook and other spectral databases.[5]

MS (Mass Spectrometry) Data

| m/z | Relative Intensity | Assignment |

| 212/214 | Moderate | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 133 | Moderate | [M - Br]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

| 51 | Moderate | [C₄H₃]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[6]

Experimental Protocols

Synthesis of 2-Bromo-1-phenylpropan-1-one via α-Bromination of Propiophenone

This protocol details the synthesis of 2-bromo-1-phenylpropan-1-one from propiophenone, a common and effective method.

Materials:

-

Propiophenone

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Glacial Acetic Acid

-

Anhydrous Aluminum Chloride (AlCl₃) (optional, as catalyst)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propiophenone (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid. If using a catalyst, a small amount of anhydrous aluminum chloride can be added.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 to 1.1 equivalents) in the same solvent from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 20-25 °C. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Completion and Quenching: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes, or until the reaction is complete as monitored by TLC.

-

Work-up: Carefully pour the reaction mixture into a separatory funnel containing cold water and a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid (HBr) formed during the reaction.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Solvent Removal: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or calcium chloride, and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude 2-bromo-1-phenylpropan-1-one.

-

Purification (Optional): The crude product can be purified by vacuum distillation or column chromatography if necessary.

Safety Precautions: Bromine is highly corrosive and toxic. This experiment should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Visualizations

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the relationship between the target compound and the analytical techniques used for its characterization.

Caption: Spectroscopic workflow for 2-bromo-1-phenylpropan-1-one.

Experimental Workflow for Synthesis

This diagram outlines the key steps in the synthesis of 2-bromo-1-phenylpropan-1-one.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of α-Bromopropiophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of α-bromopropiophenone (2-bromo-1-phenylpropan-1-one). Due to the limited availability of public, comprehensive experimental ¹H NMR data for α-bromopropiophenone, this guide presents a plausible, theoretically derived spectrum based on established principles of NMR spectroscopy. This information is intended to serve as a valuable reference for researchers working with this and structurally related compounds.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of α-bromopropiophenone would display distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton, with the electronegative bromine atom and the carbonyl group playing significant roles in deshielding adjacent protons.

Below is a summary of the predicted quantitative ¹H NMR data for α-bromopropiophenone.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | ~ 1.9 - 2.1 | Doublet (d) | ~ 6.8 | 3H |

| H-b | ~ 5.2 - 5.4 | Quartet (q) | ~ 6.8 | 1H |

| H-c, H-d, H-e | ~ 7.4 - 7.7 | Multiplet (m) | - | 5H |

Signal Assignment and Interpretation

The predicted splitting patterns arise from spin-spin coupling between neighboring non-equivalent protons.

-

Methyl Protons (H-a): The three protons of the methyl group are chemically equivalent. They are coupled to the single proton on the adjacent chiral carbon (H-b), resulting in a doublet.

-

Methine Proton (H-b): This proton is coupled to the three protons of the methyl group (H-a), leading to a quartet. Its chemical shift is significantly downfield due to the deshielding effects of both the adjacent bromine atom and the carbonyl group.

-

Aromatic Protons (H-c, H-d, H-e): The five protons on the phenyl ring would appear as a complex multiplet in the aromatic region of the spectrum. The ortho protons (H-c) are expected to be the most deshielded due to the proximity to the carbonyl group.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of a solid organic compound like α-bromopropiophenone.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid α-bromopropiophenone sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals from the solvent's protons.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

3.2. Instrument Parameters and Data Acquisition

-

The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

The instrument should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.

-

A standard single-pulse experiment is typically sufficient for acquiring a ¹H NMR spectrum.

-

Key acquisition parameters to be set include:

-

Number of scans: 16 to 64 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation delay: A delay of 1-2 seconds between scans is usually sufficient.

-

Acquisition time: Typically 2-4 seconds.

-

Spectral width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range for organic molecules.

-

3.3. Data Processing

-

The acquired Free Induction Decay (FID) signal is transformed into a frequency-domain spectrum using a Fourier transform.

-

The spectrum should be phased to ensure all peaks are in the absorptive mode.

-

The baseline of the spectrum should be corrected to be flat.

-

The spectrum is then referenced to the TMS signal at 0 ppm.

-

Integration of the signals is performed to determine the relative number of protons giving rise to each peak.

-

The chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) are reported in Hertz (Hz).

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of α-bromopropiophenone with the assigned protons.

Caption: Molecular structure of α-bromopropiophenone with proton assignments.

Technical Guide to the Physical Characteristics of 2-Bromopropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical characteristics of 2-bromopropiophenone (CAS No: 2114-00-3). While the topic specified the "solid" form, it is critical to note that 2-bromopropiophenone is consistently described and supplied as a liquid at standard ambient temperature and pressure.[1][2][3][4] Its solid state would only be achievable at temperatures below its melting point, which is not prominently documented and presumed to be below standard room temperature. This guide details its physicochemical properties, spectroscopic data, and the experimental methodologies for their determination, presenting quantitative data in a clear, tabular format for ease of reference.

Physicochemical Properties

2-Bromopropiophenone, also known as α-bromopropiophenone, is a halogenated ketone widely utilized as an intermediate in organic synthesis, particularly in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients.[1][2] Understanding its physical properties is paramount for its safe handling, application in synthetic protocols, and for quality control.

General Properties

-

Chemical Name: 2-Bromo-1-phenyl-1-propanone[5]

-

Synonyms: α-Bromopropiophenone, alpha-Bromopropiophenone, 1-Benzoyl-1-bromoethane[6][7]

-

Appearance: Colorless to pale yellow, though some sources may describe it as a clear yellow, red, or green liquid.[1][4][6]

Quantitative Physical Data

The key quantitative physical characteristics of 2-bromopropiophenone are summarized in the table below for easy comparison and reference.

| Property | Value | Conditions |

| Molecular Formula | C₉H₉BrO | |

| Molecular Weight | 213.07 g/mol | |

| Density | 1.4 g/mL | at 25°C |

| 1.41 g/cm³ | ||

| 1.439 g/cm³ | at 0°C[6] | |

| Boiling Point | 245-250 °C | at 760 mmHg (lit.)[8] |

| 247.5 °C | at 760 mmHg[1][5] | |

| 138-140 °C | at 14 mmHg (lit.) | |

| 137 °C | at 20 mmHg | |

| 105 °C | at 0.1 mmHg (lit.) | |

| Refractive Index (n_D) | 1.571 | at 20°C (lit.)[8] |

| 1.556 | ||

| 1.5717 | at 20°C[6] | |

| Flash Point | >110 °C (>230 °F) | Closed Cup[5] |

| 113 °C (235.4 °F) | Closed Cup | |

| Solubility | Insoluble in water.[1][6] Soluble in many organic solvents such as ethanol, ether, and acetone.[1][2] | |

| Vapor Pressure | 0.0256 mmHg | at 25°C[1][2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-bromopropiophenone. Key spectroscopic data includes Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-bromopropiophenone will exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption peak is expected for the carbonyl group (C=O) of the ketone, typically in the region of 1680-1700 cm⁻¹. Other significant peaks will correspond to C-H bonds of the aromatic ring and the aliphatic chain, as well as the C-Br bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule. Expected signals would include a multiplet for the aromatic protons, a quartet for the methine proton (CH) adjacent to the bromine, and a doublet for the methyl protons (CH₃).

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon, the carbons of the phenyl ring, and the two aliphatic carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of 2-bromopropiophenone will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of 2-bromopropiophenone.

Determination of Physical State and Appearance

-

Methodology: The physical state and appearance are determined by direct visual observation of the substance at a controlled ambient temperature (e.g., 20-25°C) and under atmospheric pressure. The color and clarity are recorded.

Boiling Point Determination (Micro Scale)

-

Methodology:

-

A small amount of the liquid sample (approx. 0.2 mL) is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is attached to a thermometer and heated in a Thiele tube or a melting point apparatus containing a heating block.

-

The sample is heated slowly (approx. 2 °C per minute) until a steady stream of bubbles emerges from the open end of the inverted capillary.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

-

Density Measurement

-

Methodology:

-

The mass of a clean, dry pycnometer (a specific volume flask) or a graduated cylinder is accurately measured using an analytical balance.

-

The container is filled with a known volume of 2-bromopropiophenone.

-

The combined mass of the container and the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container.

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume). The measurement should be performed at a constant, recorded temperature.

-

Refractive Index Measurement

-

Methodology:

-

An Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The prism surfaces of the refractometer are cleaned and dried.

-

A few drops of 2-bromopropiophenone are placed on the lower prism.

-

The prisms are closed, and the sample is allowed to equilibrate to the instrument's temperature (typically 20°C), which is maintained by a circulating water bath.

-

The light source is adjusted, and the refractometer is focused until the light-dark boundary is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

Spectroscopic Analysis Protocols

-

FTIR Spectroscopy (ATR Method):

-

A background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal is collected.

-

A small drop of liquid 2-bromopropiophenone is placed directly onto the ATR crystal.

-

The sample spectrum is acquired over a standard range (e.g., 4000-400 cm⁻¹).

-

-

NMR Spectroscopy:

-

A sample is prepared by dissolving 5-25 mg of 2-bromopropiophenone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

¹H and ¹³C NMR spectra are acquired according to standard instrument parameters.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

A dilute solution of 2-bromopropiophenone is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

A small volume (typically 1 µL) of the solution is injected into the GC inlet, where it is vaporized.

-

The sample is carried by an inert gas through a capillary column, which separates it from any impurities.

-

As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and detected, generating a mass spectrum.

-

Mandatory Visualizations

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and spectroscopic characterization of a liquid organic compound such as 2-bromopropiophenone.

Caption: Workflow for the Physical Characterization of 2-Bromopropiophenone.

Role as a Synthetic Precursor

2-Bromopropiophenone is a key intermediate in the synthesis of various compounds. The diagram below illustrates its logical relationship as a precursor in a generalized synthetic pathway, for example, in the production of cathinone derivatives through nucleophilic substitution.

Caption: 2-Bromopropiophenone as a Precursor in Organic Synthesis.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. CAS 2114-00-3: α-Bromopropiophenone | CymitQuimica [cymitquimica.com]

- 4. 2-Bromopropiophenone | 2114-00-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2-bromopropiophenone, 2114-00-3 [thegoodscentscompany.com]

- 6. 2-Bromopropiophenone(2114-00-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Bromopropiophenone CAS#: 2114-00-3 [m.chemicalbook.com]

Stability and storage conditions for α-bromopropiophenone

An In-depth Technical Guide to the Stability and Storage of α-Bromopropiophenone

For researchers, scientists, and professionals in drug development, understanding the chemical stability and proper storage of reactive intermediates is paramount to ensuring experimental reproducibility, product purity, and safety. α-Bromopropiophenone, a common α-haloketone intermediate in organic synthesis, is valued for its reactivity but requires careful handling to prevent degradation.[1] This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and analytical methodologies for its assessment.

Physicochemical Properties

α-Bromopropiophenone is an organic compound characterized by a phenyl group attached to a propanone moiety, with a bromine atom on the alpha carbon.[2] This structure dictates its chemical reactivity and physical characteristics.

| Property | Value | Citations |

| CAS Number | 2114-00-3 | [2] |

| Molecular Formula | C₉H₉BrO | [3] |

| Molecular Weight | 213.07 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [2][5] |

| Boiling Point | 245-250 °C (lit.) | |

| Density | 1.4 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.571 (lit.) | |

| Solubility | Soluble in organic solvents like ethanol, ether, and acetone | [5] |

Stability Profile

The stability of α-bromopropiophenone is influenced by environmental factors such as light, temperature, and the presence of other chemical agents. While generally stable under recommended conditions, its reactivity as an α-haloketone makes it susceptible to specific degradation pathways.[1][6]

Key Stability Factors:

-

Light Sensitivity: The compound is noted to be light-sensitive, suggesting that exposure to light, particularly UV radiation, can induce degradation.[2][3]

-

Thermal Stability: It is considered stable under normal, controlled temperature conditions.[6] However, elevated temperatures can accelerate degradation reactions.

-

Chemical Incompatibility: α-Bromopropiophenone should not be stored with strong oxidizing agents, strong acids, strong bases, or strong reducing agents, as these can promote decomposition.[6]

-

Hydrolytic Stability: As a reactive α-haloketone, it is susceptible to nucleophilic attack.[1] Hydrolysis, particularly under basic or neutral conditions, is a potential degradation pathway, leading to the substitution of the bromine atom.

A plausible degradation pathway for α-bromopropiophenone is hydrolysis, which would result in the formation of α-hydroxypropiophenone and hydrobromic acid.

Caption: Plausible hydrolytic degradation pathway for α-bromopropiophenone.

Recommended Storage Conditions

To maintain the integrity and purity of α-bromopropiophenone, adherence to specific storage protocols is essential. These conditions are designed to mitigate the risks identified in the stability profile.

| Parameter | Recommendation | Rationale | Citations |

| Temperature | 2-8°C | To minimize thermal degradation and slow down potential side reactions. | |

| Atmosphere | Store in a dry, well-ventilated place. | To prevent moisture absorption which can lead to hydrolysis. | [6] |

| Container | Keep container tightly closed. | To prevent contamination and exposure to moisture and air. | [6] |

| Light Exposure | Protect from light. | Due to its light-sensitive nature, storage in an amber or opaque container is advised. | [2][3] |

| Incompatibilities | Store away from strong oxidizing agents, acids, bases, and reducing agents. | To prevent chemical reactions that would degrade the compound. | [6] |

Experimental Protocols for Stability Assessment

A comprehensive stability study for α-bromopropiophenone involves subjecting the compound to controlled stress conditions and analyzing its purity and degradation products over time. While specific degradation kinetics are not publicly available, a standard workflow can be established using common analytical techniques.[7]

General Experimental Workflow

The assessment of chemical stability typically follows a structured workflow from sample preparation to data analysis. This process is crucial for developing a stability-indicating analytical method.

Caption: General workflow for a chemical stability study.

Methodology: HPLC-UV for Potency and Purity

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a cornerstone for assessing the purity of a substance and separating its degradation products.

Objective: To develop and validate an HPLC-UV method capable of quantifying α-bromopropiophenone and resolving it from any potential degradants.

1. Instrumentation and Materials:

-

HPLC system with a UV detector, autosampler, and column oven.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile and water gradient.

-

Standard: α-Bromopropiophenone reference standard of known purity.

-

Sample Diluent: Mobile phase or a suitable organic solvent.

2. Chromatographic Conditions (Example):

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 245 nm (based on the chromophore).

-

Injection Volume: 10 µL

3. Sample Preparation:

-

Standard Solution: Prepare a stock solution of the reference standard in the diluent at approximately 1 mg/mL. Create working standards by serial dilution.

-

Sample Solution: Accurately weigh and dissolve the α-bromopropiophenone sample in the diluent to a known concentration (e.g., 1 mg/mL).

4. Forced Degradation Study:

-

Acid/Base Hydrolysis: Reflux the sample with 0.1N HCl and 0.1N NaOH, respectively. Neutralize before injection.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide.

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

-

Photodegradation: Expose the sample solution to UV light (e.g., ICH-compliant photostability chamber).

-

Analyze all stressed samples by the developed HPLC method to ensure peak purity and separation of degradants from the main peak.

5. Data Analysis:

-

Calculate the percentage of α-bromopropiophenone remaining at each time point using the peak area relative to the initial (T=0) sample.

-

Identify and quantify degradation products using a relative response factor or by isolating and characterizing them using techniques like Mass Spectrometry (MS).[7]

By following this guide, researchers and drug development professionals can ensure the proper handling, storage, and stability assessment of α-bromopropiophenone, thereby safeguarding the quality and integrity of their synthetic processes and final products.

References

- 1. 2-Bromo-2'-chloropropiophenone | 75815-22-4 | Benchchem [benchchem.com]

- 2. CAS 2114-00-3: α-Bromopropiophenone | CymitQuimica [cymitquimica.com]

- 3. α-Bromopropiophenone | CymitQuimica [cymitquimica.com]

- 4. p-Bromopropiophenone | C9H9BrO | CID 66312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. ijmr.net.in [ijmr.net.in]

α-Bromopropiophenone: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bromopropiophenone (2-bromo-1-phenyl-1-propanone) is a pivotal intermediate in organic synthesis, renowned for its utility as a versatile building block in the construction of a wide array of pharmaceutical agents and complex organic molecules.[1][2] This technical guide provides an in-depth overview of α-bromopropiophenone, encompassing its synthesis, chemical properties, and significant applications, with a particular focus on its role in drug development. Detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction

α-Bromopropiophenone, a member of the α-halo ketone class of compounds, is a colorless to pale yellow liquid characterized by the presence of a bromine atom at the carbon alpha to the carbonyl group.[2] This structural feature imparts a high degree of reactivity, making it a valuable precursor in various synthetic transformations.[2] Its primary application lies in the synthesis of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals.[1] Notably, it is a key starting material for the synthesis of several central nervous system stimulants and related compounds, including cathinone and its derivatives, as well as the bronchodilator and decongestant ephedrine.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of α-bromopropiophenone is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉BrO | [1][5] |

| Molecular Weight | 213.07 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid/oil | [1][2] |

| Boiling Point | 245-250 °C (lit.) | |

| 138-140 °C at 14 mmHg (lit.) | ||

| 135-138 °C at 20 mmHg | [6][7] | |

| Density | 1.41 g/cm³ at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.571 (lit.) | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, acetone, and dichloromethane. | [1] |

| CAS Number | 2114-00-3 | [2] |

Synthesis of α-Bromopropiophenone

The most prevalent method for the synthesis of α-bromopropiophenone is the direct α-bromination of propiophenone. Several protocols have been developed, employing different brominating agents and reaction conditions to optimize yield and purity.

Synthesis Methods: A Comparative Overview

| Method | Brominating Agent | Solvent | Catalyst/Conditions | Yield | Purity | Reference(s) |

| Direct Bromination | Bromine (Br₂) | Dichloromethane | 20 °C | Quantitative | Not specified | [8] |

| In Situ Bromination | Sodium Bromide / Hydrogen Peroxide | 30% Sulfuric Acid | Room Temperature, 1-2h | 94% | 96% (HPLC) | [9] |

| Direct Bromination in Aqueous Suspension | Bromine (Br₂) | Saturated Sodium Chloride Solution | ~50 °C | ~Quantitative | Not specified | [10] |

| Friedel-Crafts Acylation | Bromopropionyl bromide | Benzene | Aluminum chloride | 80% | Not specified | [6][7] |

| Bromination with Cupric Bromide | Cupric Bromide | Ethyl acetate / Chloroform | Reflux (60-80 °C), 0.5-1h | 95% | Not specified | [11] |

Detailed Experimental Protocols

Protocol 1: Green Synthesis via in situ Bromination [9]

This method utilizes a safer and more environmentally friendly approach by generating bromine in situ.

-

Materials:

-

Propiophenone (13.4 g, 0.1 mol)

-

Sodium bromide (41.2 g, 0.4 mol)

-

30% Sulfuric acid (32.7 g, 0.1 mol)

-

27% Hydrogen peroxide (35.2 g, 0.25 mol)

-

Saturated sodium carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

500 mL round-bottom flask

-

-

Procedure:

-

To a 500 mL round-bottom flask, add propiophenone (13.4 g) and sodium bromide (41.2 g).

-

Stir the mixture evenly at room temperature.

-

Add 30% sulfuric acid (32.7 g) to the mixture.

-

Slowly add 27% hydrogen peroxide (35.2 g) dropwise.

-

Continue to stir the reaction mixture for 1-2 hours after the addition is complete.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, stop stirring and allow the layers to separate.

-

Wash the organic layer with saturated sodium carbonate solution and then with saturated sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the organic phase to obtain α-bromopropiophenone as a yellow oily liquid.

-

-

Expected Outcome:

-

Yield: 94%

-

Purity: 96% (as determined by HPLC)

-

Protocol 2: Direct Bromination in Dichloromethane

This is a classic and straightforward method for α-bromination.

-

Materials:

-

Propiophenone (72 g, 0.5 mol)

-

Bromine (82 g, 0.51 mol)

-

Dichloromethane (600 mL)

-

-

Procedure:

-

Dissolve propiophenone (72 g) in 500 mL of dichloromethane in a suitable reaction vessel.

-

Prepare a solution of bromine (82 g) in 100 mL of dichloromethane.

-

Add the bromine solution dropwise to the propiophenone solution at 20 °C with stirring.

-

After the addition is complete, stir the solution for an additional 30 minutes.

-

Evaporate the solvent under reduced pressure to obtain α-bromopropiophenone.

-

-

Expected Outcome:

-

Yield: Quantitative

-

Key Reactions and Applications in Drug Development

α-Bromopropiophenone is a versatile intermediate due to the reactivity of the carbon-bromine bond, which is susceptible to nucleophilic substitution.

Synthesis of Cathinone and its Derivatives

A primary application of α-bromopropiophenone is in the synthesis of cathinone and its substituted analogs, which are of significant interest in medicinal chemistry and pharmacology. The reaction proceeds via a nucleophilic substitution of the bromine atom by an amine.

Reaction with Methylamine:

The reaction of α-bromopropiophenone with methylamine yields α-methylaminopropiophenone (methcathinone or ephedrone), a precursor for the synthesis of ephedrine and pseudoephedrine.[4]

-

Mechanism: The reaction is a standard SN2 nucleophilic substitution. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion.

Diagram of the Reaction with Methylamine:

Caption: Reaction of α-bromopropiophenone with methylamine.

Synthesis of Ephedrine

α-Methylaminopropiophenone, derived from α-bromopropiophenone, can be reduced to form ephedrine and pseudoephedrine.[4] This reduction of the ketone functionality to a secondary alcohol is a critical step in the synthesis of these widely used pharmaceuticals.

Favorskii Rearrangement

Under basic conditions, α-halo ketones like α-bromopropiophenone can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.[8][12] This reaction proceeds through a cyclopropanone intermediate and can be a powerful tool for carbon skeleton rearrangement.[13] The specific products depend on the base and nucleophile used.[13]

Diagram of the Favorskii Rearrangement Mechanism:

References

- 1. chembk.com [chembk.com]

- 2. CAS 2114-00-3: α-Bromopropiophenone | CymitQuimica [cymitquimica.com]

- 3. Cathinone - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Ephedrine and Methcathinone from Propionic Acid - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. α-Bromopropiophenone | CymitQuimica [cymitquimica.com]

- 6. Synthetic Ephedrine (Brit. Pat. 302,940) - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. Synthetic Ephedrine (Brit. Pat. 302,940 [erowid.org]

- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 9. Preparation method of alpha-bromo aromatic ketone compounds - Eureka | Patsnap [eureka.patsnap.com]

- 10. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]

- 11. JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone - Google Patents [patents.google.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

The Dawn of a Reactive Intermediate: An In-depth Technical Guide to the Discovery and History of Alpha-Haloketone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of alpha-haloketone synthesis. From early serendipitous discoveries to the establishment of named reactions that have become cornerstones of organic synthesis, this document traces the chronological evolution of methods for preparing these versatile and highly reactive intermediates. Quantitative data from seminal publications are tabulated for comparative analysis, and detailed experimental protocols from these historical reports are provided. Furthermore, reaction mechanisms and experimental workflows are visually represented to facilitate a deeper understanding of the underlying chemical principles.

Early Discoveries and the Dawn of Halogenation

The first encounters with alpha-haloketones date back to the mid-19th century, emerging from the broader exploration of halogen chemistry with organic compounds. One of the earliest documented syntheses of an alpha-haloketone is the preparation of chloroacetone. While a definitive single "discoverer" is difficult to pinpoint, early investigations into the reaction of acetone with chlorine laid the groundwork. For instance, in 1871, Emmerling and Engler reported the synthesis of phenacyl bromide by the bromination of acetophenone, showcasing an early example of direct halogenation of a ketone.

These initial methods were often characterized by harsh reaction conditions and the formation of multiple halogenated byproducts. The direct halogenation of ketones, typically carried out in the presence of an acid or base, proceeds through an enol or enolate intermediate. The reactivity of the alpha-position is enhanced by the electron-withdrawing nature of the carbonyl group, making the alpha-protons acidic and susceptible to deprotonation.

Foundational Named Reactions in Alpha-Haloketone Synthesis

The late 19th and early 20th centuries saw the development of more refined and reliable methods for the synthesis of alpha-haloketones, several of which are now recognized as classic named reactions in organic chemistry.

The Hell-Volhard-Zelinsky Reaction (1881-1887)

Initially developed for the alpha-bromination of carboxylic acids, the Hell-Volhard-Zelinsky (HVZ) reaction became a pivotal method for accessing alpha-bromo acyl bromides, which are themselves precursors to other alpha-halo carbonyl compounds. The reaction was independently discovered and refined by Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky. The key insight of the HVZ reaction is the in situ formation of an acid bromide, which readily enolizes, allowing for selective alpha-bromination with elemental bromine.

The Nierenstein Reaction (1915)

In 1915, Maximilian Nierenstein reported a method for the synthesis of chloromethyl ketones from the reaction of acyl chlorides with diazomethane. This reaction provided a valuable route to alpha-chloroketones, which were otherwise challenging to prepare selectively. The reaction proceeds through the formation of a diazoketone intermediate, which is subsequently converted to the alpha-chloroketone upon reaction with hydrogen chloride.

The Favorskii Rearrangement (1894)

While primarily known as a rearrangement of alpha-haloketones to carboxylic acid derivatives, the work of Alexei Yevgrafovich Favorskii in 1894 significantly advanced the understanding of the reactivity of these compounds. The rearrangement, which proceeds through a cyclopropanone intermediate, highlighted the unique chemical behavior of the alpha-halo ketone moiety and spurred further investigation into their synthesis and utility.

Quantitative Data from Historical Syntheses

The following tables summarize the quantitative data extracted from seminal publications on the synthesis of alpha-haloketones. These data provide a snapshot of the reaction conditions and yields achieved by the pioneering chemists in this field.

| Reaction | Substrate | Reagents | Conditions | Product | Reported Yield | Reference |

| Direct Bromination | Acetophenone | Bromine, Aluminum Chloride (catalyst) | Ether, ice bath | Phenacyl bromide | 88-96% (crude), 64-66% (recrystallized) | Emmerling and Engler (1871); Organic Syntheses procedure |

| Hell-Volhard-Zelinsky | Propionic Acid | Bromine, Red Phosphorus | Heating | alpha-Bromopropionyl bromide | Not explicitly stated in early reports | von Hell (1881), Volhard (1887), Zelinsky (1887) |

| Nierenstein Reaction | Benzoyl Chloride | Diazomethane, HCl | Ether | alpha-Chloroacetophenone | Not explicitly stated in early reports | Nierenstein (1915) |

Detailed Experimental Protocols from Original Literature

The following protocols are adapted from the original publications and early, reliable sources, providing a glimpse into the experimental techniques of the time.

Synthesis of Phenacyl Bromide (Adapted from Organic Syntheses, Coll. Vol. 2, p.480 (1943); originally based on Emmerling and Engler, 1871)

Materials:

-

Acetophenone (50 g, 0.42 mole)

-

Anhydrous ether (50 cc)

-